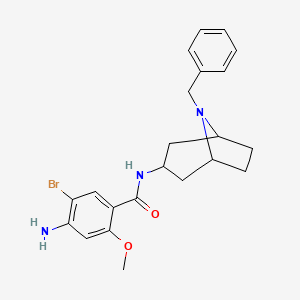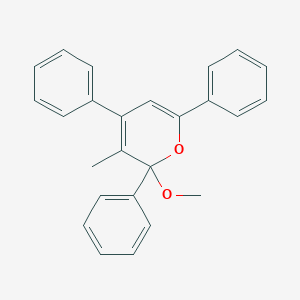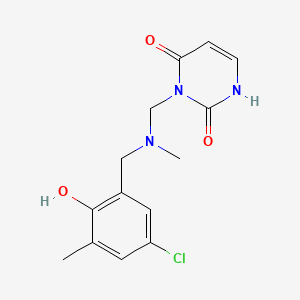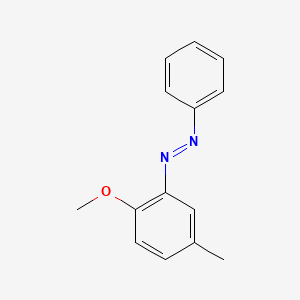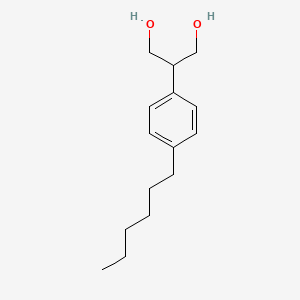
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three isoprene units. The molecular formula of this compound is C15H28O2, and it is known for its diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal with appropriate reagents to introduce the hydroxyl groups at the 1 and 3 positions . The reaction conditions typically involve the use of catalysts and controlled temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield diols or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol include:
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- (Nerolidol)
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- (Dehydronerolidol)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of hydroxyl groups at the 1 and 3 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various specialized applications .
Propriétés
Numéro CAS |
77949-51-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-6,10-diene-1,3-diol |
InChI |
InChI=1S/C15H28O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,16-17H,5-6,8,10-12H2,1-4H3 |
Clé InChI |
NKVNMPYLLCKRSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(C)(CCO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylene]-](/img/structure/B14439254.png)
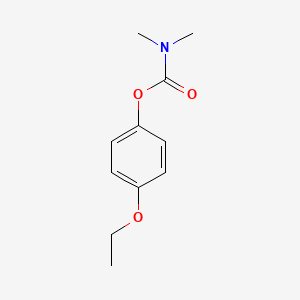

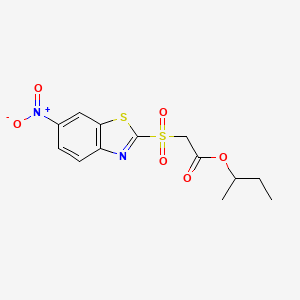

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
